mono-tert-Butyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

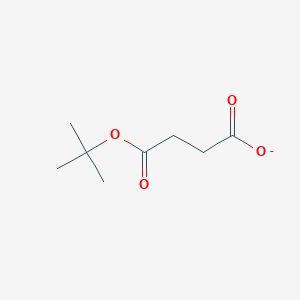

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13O4- |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |

InChI |

InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1 |

InChI Key |

PCOCFIOYWNCGBM-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Mono Tert Butyl Succinate and Its Precursors

Classical Esterification Routes

The synthesis of mono-tert-butyl succinate (B1194679) is most commonly achieved through classical esterification. This involves the reaction of a succinic acid precursor with tert-butanol (B103910). The choice of precursor, catalyst, and reaction conditions plays a critical role in the efficiency and selectivity of the synthesis.

Direct Esterification of Succinic Anhydride (B1165640) with tert-Butanol

A primary and direct route to mono-tert-butyl succinate involves the ring-opening of succinic anhydride with tert-butanol. This reaction is thermodynamically favorable but often requires catalysis to proceed at a practical rate and to control selectivity.

The direct esterification of succinic anhydride is frequently catalyzed by base catalysts. Common systems involve the use of tertiary amines like triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP). academie-sciences.fr One established method involves refluxing a mixture of succinic anhydride with tert-butanol in the presence of DMAP and triethylamine, often using a solvent such as toluene. lookchem.comsigmaaldrich.comscientificlabs.iechemicalbook.comsigmaaldrich.com

Another documented procedure involves adding tert-butyl alcohol and triethylamine to a solution of succinic anhydride. researchgate.net The role of the amine catalyst is to activate the succinic anhydride, making it more susceptible to nucleophilic attack by the sterically hindered tert-butanol.

A summary of a representative catalytic system is presented below:

| Reactants | Catalysts | Solvents | Conditions |

| Succinic Anhydride, tert-Butanol | Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), N-Hydroxysuccinimide | Toluene, tert-Butanol | Reflux |

This table summarizes a common method for the synthesis of this compound. lookchem.comsigmaaldrich.comscientificlabs.iechemicalbook.comsigmaaldrich.com

Achieving a high yield of the monoester is a key challenge, primarily due to the potential for the formation of the diester, di-tert-butyl succinate. Optimization strategies often focus on controlling the stoichiometry of the reactants. Early-stage experiments have reported yields of 70–85% for mono-esters under optimized stoichiometric conditions.

Further optimization can be achieved by carefully selecting the amount of catalyst and other reaction parameters. For instance, in the related synthesis of monomenthyl succinate, the yield was significantly improved by increasing the catalyst concentration up to an optimal point, beyond which no significant improvement was observed. academie-sciences.fr Similarly, adjusting the stirring rate can enhance the reaction by improving the interaction between the reactants and the catalyst. academie-sciences.fr The use of mixed solvent systems has also been explored to improve the solubility of reactants like succinic anhydride while increasing catalyst activity. academie-sciences.fr

Catalytic Systems and Reaction Conditions

Partial Esterification Strategies

Partial esterification aims to selectively esterify only one of the two carboxylic acid groups of a succinic acid precursor. This requires precise control over the reaction to prevent the formation of the unwanted diester product.

Regioselectivity is crucial in forming the monoester from a symmetrical molecule like succinic anhydride. While the initial ring-opening inherently produces a monoester, preventing further reaction is key. In broader contexts of esterification, specific catalysts are employed to achieve regioselectivity. For example, enzymatic catalysis using lipases or proteases like subtilisin has been shown to be highly regioselective in the acylation of polyhydroxylated compounds with succinic anhydride. tandfonline.com These enzymes can selectively catalyze the reaction at a specific hydroxyl group, a principle that can be applied to control esterification.

Chemical catalysts have also been used to achieve regioselectivity. The use of imidazole (B134444) with succinic anhydride has been shown to be effective for the regioselective esterification of hydroxyl groups on complex molecules under mild conditions. researchgate.netresearchgate.netspringerprofessional.de While not specifically documented for this compound production, these approaches highlight viable strategies for achieving selective mono-esterification.

The primary challenge in synthesizing this compound is preventing the second esterification that leads to di-tert-butyl succinate. Several strategies can be employed to control this selectivity.

Stoichiometric Control : Using a controlled molar ratio of succinic anhydride to tert-butanol is the most straightforward approach. However, due to the similar reactivity of the resulting carboxylic acid group in the monoester, this method can lead to a mixture of products.

Catalyst Selection : The choice of catalyst can influence the product distribution. Solid acid catalysts, such as M(IV) phosphates and tungstates, have been used for esterification, with reports indicating that high yields of monoesters are achievable. niscpr.res.in

Reaction Conditions : Esterification of succinic acid is an equilibrium-limited reaction. Esterification leading to diesters often begins only after the initial conversion of the anhydride to the monoester is complete. niscpr.res.in Controlling reaction time and temperature can therefore favor the monoester.

Selective Deprotection : An alternative route involves the synthesis of a mixed diester, followed by the selective removal of one ester group. For instance, tert-butyl ethyl succinate can be selectively deprotected to yield monoethyl succinate. acs.orgacs.org A palladium chloride catalyst has been shown to be effective for the selective cleavage of the O-t-Bu bond. researchgate.net This strategy allows for the precise formation of a monoester by circumventing the challenges of direct partial esterification.

A summary of yields from a selective deprotection approach is provided below:

| Starting Material | Product | Catalyst System | Yield |

| tert-Butyl ethyl succinate | Monoethyl succinate | Tris-4-bromophenylamminium radical cation (MB•+), Triethylsilane | 95% |

This table shows the high yield achieved in the selective deprotection of a tert-butyl ester group to form a succinate monoester, demonstrating a viable method for controlling monoester formation. acs.orgacs.org

Regioselective Esterification Approaches

Transesterification Processes

Transesterification, the process of exchanging the organic R″ group of an ester with the organic R′ group of an alcohol, is a fundamental method for transforming one ester into another. This reaction can be catalyzed by acids or bases and is a key strategy in the synthesis of specific esters like this compound from other succinate diesters or monoesters. google.comgoogle.com The reaction is typically reversible, necessitating methods like using a large excess of the reactant alcohol or removing the alcohol byproduct to drive the equilibrium toward the desired product. wur.nl

Intermolecular Transesterification Mechanisms

The mechanism of transesterification is contingent on the catalytic conditions employed.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through a multi-step pathway: wur.nlresearchgate.net

Protonation: The carbonyl oxygen of the starting ester is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of tert-butanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the leaving alcohol group, converting it into a good leaving group (a neutral alcohol molecule).

Elimination: The tetrahedral intermediate collapses, eliminating the original alcohol molecule and reforming the carbonyl double bond.

Deprotonation: The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.

Base-Catalyzed Mechanism: In the presence of a base, the mechanism involves the following steps: google.comgoogle.comresearchgate.net

Alkoxide Formation: The base deprotonates tert-butanol to form the highly nucleophilic tert-butoxide ion.

Nucleophilic Addition: The tert-butoxide ion attacks the carbonyl carbon of the starting ester, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The intermediate collapses, and the original alkoxide group is expelled as a leaving group, resulting in the formation of the desired tert-butyl ester.

Catalyst Development for Selective Transesterification

The choice of catalyst is crucial for achieving high selectivity and yield in the synthesis of succinate esters. Research has explored a variety of catalytic systems, from simple bases to complex metal catalysts and reusable solid catalysts.

A key challenge is achieving selective mono-esterification or transesterification. A process for preparing dicarboxylic acid monoesters, such as mono-tert-butyl adipate, utilizes potassium-tert-butoxide as a catalyst. google.com This method involves the transesterification of a starting monoester (e.g., monoethyl adipate) with an excess of tert-butyl alcohol. google.com The higher boiling point of tert-butyl alcohol allows the lower-boiling alcohol byproduct (ethanol) to be distilled off, driving the reaction to completion. google.com

For the synthesis of di-tert-alkyl succinates, a mixture of lithium hydrate (B1144303) and cesium carbonate has been patented as an effective catalyst for the transesterification of a di-primary alkyl ester with a tertiary alcohol, boasting high conversion and selectivity. google.com While aimed at the di-ester, this highlights the development of specialized mixed catalysts. Other studies have investigated zinc and titanium compounds (e.g., Zn(OOCCH₃)₂, Ti(OBu)₄) for the transesterification of dibutyl succinate functionalized polyethylene, providing insight into the catalytic activities of different metals. researchgate.net Furthermore, copper-zinc oxide (Cu-ZnO) catalysts have been shown to be active in transesterification, with the ZnO phase identified as the primary catalytic component for this reaction. google.com

The following table summarizes various catalysts used in the transesterification of succinate-related compounds.

| Catalyst | Reactants | Product | Key Research Finding | Reference |

|---|---|---|---|---|

| Potassium-tert-butoxide | Monoethyl adipate, tert-Butyl alcohol | Mono-tert-butyl adipate | Effective for synthesizing monoesters of dicarboxylic acids by distilling the alcohol byproduct. | google.com |

| Lithium hydrate and Cesium carbonate | Succinic acid di-primary alkyl ester, Tertiary alcohol | Succinic acid di-tert-alkyl ester | Mixed catalyst system provides high conversion and selectivity with good solubility in the reactant alcohol. | google.com |

| Zn(OOCCH₃)₂ / Ti(OBu)₄ | Poly(ethylene terephthalate), Dibutyl succinate functionalized polyethylene | Transesterified copolymer | Demonstrates the catalytic activity of zinc and titanium derivatives in succinate transesterification. | researchgate.net |

| ZnO (on Cu-ZnO catalyst) | Dimethyl adipate, 1,6-hexanediol | Transesterification products | The ZnO phase is primarily responsible for catalyzing the transesterification reaction. | google.com |

Novel and Green Chemistry Approaches in Synthesis

In response to the growing demand for sustainable chemical manufacturing, research has increasingly focused on novel and green synthetic methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources and non-toxic reagents.

Enzymatic and Biocatalytic Syntheses

Biocatalysis, particularly using enzymes like lipases, represents a powerful green alternative to traditional chemical catalysis. mdpi.com Lipases can operate under mild reaction conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and reduce the formation of byproducts. mdpi.compsecommunity.org

Candida antarctica Lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), is a widely studied and highly effective catalyst for esterification and transesterification reactions. psecommunity.orgmdpi.com Research has demonstrated that CALB successfully catalyzes the polycondensation of succinate diesters (like dimethyl succinate or diethyl succinate) with diols to produce poly(butylene succinate) (PBS). wur.nlpsecommunity.orgmdpi.com For instance, the enzymatic polycondensation of diethyl succinate with 1,4-butanediol (B3395766) using lipase yielded PBS with a weight average molecular weight of 38,000 g/mol . mdpi.com

While specific studies focusing exclusively on the enzymatic synthesis of this compound are not prevalent, the esterification of succinic acid with various alcohols using lipases is well-documented. CALB immobilized on acrylic resin has been used to catalyze the esterification of succinic acid with ethanol. researchgate.net In another study, a highly efficient synthesis of lutein (B1675518) succinate diester was achieved with an esterification rate of over 93% using CALB immobilized on a graphene-like mesoporous carbon nanoreactor, with succinic anhydride as the acyl donor. acs.org These findings strongly support the viability of using lipases like CALB for the selective esterification of one of the carboxylic acid groups of succinic acid with tert-butanol to yield this compound.

Solvent-Free or Environmentally Benign Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. One innovative solvent-free method for producing tert-butyl esters involves using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source under electromagnetic milling conditions. This approach is notable for being solvent-free, base-free, and operating at ambient temperature without external heating, making it highly sustainable.

The use of immobilized enzymes also facilitates solvent-free reactions. The enzymatic synthesis of poly(butylene succinate) has been successfully performed in "melt" or solvent-less conditions, where the reactants themselves form the reaction medium. wur.nlpsecommunity.org This not only eliminates the need for organic solvents but also simplifies product purification and reduces reaction times from days to a few hours. psecommunity.org Additionally, water has been explored as a green solvent for enzymatic polymerization, further enhancing the environmental credentials of biocatalytic processes. mdpi.com

Industrial Scale-Up and Process Optimization Research

Translating a synthetic method from the laboratory to an industrial scale presents significant challenges, including cost, efficiency, safety, and product purity. Research into the production of succinate esters has addressed these issues through various process optimization strategies.

For large-scale production, continuous flow systems offer advantages over batch reactors by improving heat transfer, reducing side reactions, and increasing throughput. The continuous esterification of succinic acid and transesterification of dimethyl succinate have been successfully developed. researchgate.net To address separation challenges and improve yield in monoester production, specialized equipment like high-gravity reactors has been proposed for the synthesis of mono-methyl succinate from succinic anhydride, offering a simpler separation process and higher product purity, which are critical for industrial applications. google.com

Catalyst reusability and cost are paramount in industrial settings. The development of heterogeneous catalysts, such as tetrabutyl titanate (TBT) supported on activated carbon for poly(butylene succinate) synthesis, is a key area of research. mdpi.com This approach makes the catalyst recyclable, significantly lowering costs and increasing catalytic efficiency compared to the homogeneous catalyst. mdpi.com The economics of bio-based succinic acid production are heavily influenced by downstream processing, including recovery from fermentation broths and purification. researchgate.netgoogle.com Processes integrating fractional crystallization and esterification are being developed to produce high-purity succinate esters that can serve as platform chemicals for other valuable products. google.com However, scaling up can be problematic; for example, some lab-scale syntheses for tert-butyl esters are not suitable for industrial production due to the use of excessive solvent volumes and uncontrolled precipitation, which leads to variable purity. google.com

Synthesis of Substituted this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of substituted analogues. These derivatives are valuable as intermediates in the synthesis of biologically active molecules and complex natural products. thieme-connect.com Methodologies for creating these analogues primarily involve the introduction of substituents onto the succinate backbone, often with careful control of stereochemistry to yield chiral molecules.

Stereoselective Approaches to Chiral Succinate Derivatives

The generation of chiral succinate derivatives from this compound is a critical step in the synthesis of enantiomerically pure target molecules, such as β-amino acids and various enzyme inhibitors. researchgate.netsigmaaldrich.com Key strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

One prominent method involves attaching this compound to a chiral auxiliary, such as an oxazolidinone. sigmaaldrich.com This approach allows for diastereoselective alkylation at the carbon alpha to the imide functionality. Treatment of the N-succinyl-oxazolidinone with a base like sodium hexamethyldisilazide (NaHMDS) generates a stereochemically defined enolate, which can then react with an alkyl halide. The chiral auxiliary directs the incoming alkyl group to a specific face of the enolate, leading to the formation of one diastereomer in preference to the other. The auxiliary can be subsequently removed to yield the chiral substituted succinate derivative. sigmaaldrich.com

Asymmetric hydrogenation is another powerful technique. This method is used to reduce a double bond in a prochiral precursor in an enantioselective manner. For instance, a 2(E)-alkylidene mono-substituted succinate can be hydrogenated using a rhodium catalyst complexed with a chiral bisphosphine ligand, such as those of the (R,R)-enantiomer series. This process can produce the corresponding (R)-succinate derivative with high optical purity and in good yield. google.com

Enzymatic resolution offers a biocatalytic route to chiral succinates. This strategy involves the stereospecific hydrolysis of a racemic mixture of a succinate diester. An esterase enzyme can selectively hydrolyze one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. acs.org For example, a racemic diester containing a β-tert-butyl ester can be subjected to enzymatic hydrolysis, which chemoselectively cleaves the other ester group of one enantiomer, allowing for the separation of the resulting chiral acid from the unreacted chiral diester. acs.org

| Method | Description | Key Reagents/Catalysts | Typical Substrate | Reference |

| Chiral Auxiliary | Attachment of this compound to a chiral auxiliary to direct stereoselective alkylation. | Oxazolidinone, NaHMDS, Alkyl Halide | Mono-tert-butyl succinyloxazolidinone | sigmaaldrich.com |

| Asymmetric Hydrogenation | Enantioselective reduction of a carbon-carbon double bond using a chiral catalyst. | Rhodium complex with chiral bisphosphine ligand | 2(E)-Alkylidene mono-substituted succinate | google.com |

| Enzymatic Resolution | Stereospecific hydrolysis of one enantiomer in a racemic mixture using an enzyme. | Esterase enzyme | Racemic succinate diester | acs.org |

Functionalization Strategies on the Succinate Backbone

A primary strategy for functionalizing the succinate backbone is through the generation and subsequent alkylation of a dianion from this compound. This method provides a direct route to a variety of 2-substituted succinate derivatives. thieme-connect.com

The process begins with the treatment of this compound with a strong, non-nucleophilic base, typically two equivalents of lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The use of two equivalents of base ensures the deprotonation of both the carboxylic acid proton and one of the α-protons, cleanly forming the dianion. The choice of the tert-butyl ester is advantageous as it enhances solubility in ethereal solvents and is less prone to self-condensation compared to smaller esters like methyl or ethyl esters. thieme-connect.com

Once formed, this dianion can be readily alkylated by reacting it with a range of electrophiles, most commonly alkyl halides. This reaction introduces a new carbon-carbon bond at the C2 position of the succinate backbone. The yields for this alkylation are generally good. Following alkylation, the tert-butyl ester group can be easily cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2), to yield the corresponding monosubstituted succinic acid. thieme-connect.com

The table below details the synthesis of various 2-alkyl-tert-butylsuccinates via this dianion alkylation methodology. thieme-connect.com

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Iodomethane | tert-Butyl 2-methylsuccinate | 65 |

| 2 | Iodoethane | tert-Butyl 2-ethylsuccinate | 72 |

| 3 | 1-Iodopropane | tert-Butyl 2-propylsuccinate | 68 |

| 4 | 1-Iodobutane | tert-Butyl 2-butylsuccinate | 68 |

| 5 | Benzyl bromide | tert-Butyl 2-benzylsuccinate | 70 |

| 6 | 1-Bromo-3-phenylpropane | tert-Butyl 2-(3-phenylpropyl)succinate | 55 |

| 7 | 1-Iodooctane | tert-Butyl 2-octylsuccinate | 48 |

Reactivity and Mechanistic Investigations of Mono Tert Butyl Succinate

Selective Deprotection Strategies of the tert-Butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions. However, its removal requires specific methods that cleave the sterically hindered C-O bond. The selectivity of this deprotection is crucial, especially in the synthesis of complex molecules.

Catalytic Cleavage of the C-O Bond

Catalytic methods offer mild and efficient pathways for the deprotection of tert-butyl esters, often providing high selectivity over other functional groups. These strategies involve either transition-metal catalysis or radical-mediated mechanisms.

Transition metal complexes have been shown to be effective catalysts for the cleavage of the C-O bond in tert-butyl esters. One notable system involves the use of palladium(II) chloride (PdCl₂) combined with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). researchgate.netlookchem.com This catalytic system provides a practical method for the deprotection of tert-butyl esters under mild conditions. lookchem.com For instance, in a molecule containing both a tert-butyl ester and an ethyl ester, such as tert-butyl ethyl succinate (B1194679), this method selectively cleaves the tert-butyl group to yield monoethyl succinate. researchgate.net The reaction is typically carried out at a moderate temperature of 40°C in a solvent like 1,2-dimethoxyethane (B42094) (DME). researchgate.net

Other transition metals, such as ruthenium, have also been explored. Triruthenium clusters, for example, can catalyze the silane-induced deprotection of tert-butyl esters. researchgate.net While zinc salts like Zn(OAc)₂ are used in related transformations, their primary application has been in the directed cleavage of amides rather than the direct deprotection of simple alkyl esters. acs.org Lewis acids containing metals, such as ZnBr₂, also facilitate deprotection, as detailed in section 2.1.2. nih.govresearchgate.net

Table 1: Transition Metal-Catalyzed Selective Deprotection of a Succinate Diester Click on the headers to sort the data.

| Substrate | Catalyst System | Product | Selectivity | Reference |

|---|---|---|---|---|

| tert-Butyl ethyl succinate | PdCl₂ / TMDS | Monoethyl succinate | Cleavage of tert-butyl ester over ethyl ester | researchgate.net |

An alternative to transition-metal catalysis is the use of radical-mediated pathways. A recently developed method employs a catalytic amount of the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in conjunction with a sacrificial silane, such as triethylsilane. acs.orgnih.gov This system facilitates the mild deprotection of tert-butyl carbamates, carbonates, esters, and ethers with high isolated yields (up to 95%). nih.govresearchgate.net The reaction proceeds without the need for high temperatures, transition metals, or strong acids and bases. researchgate.netacs.org

The proposed mechanism suggests that MB•+ acts as a Lewis acid to activate the Si-H bond of triethylsilane, leading to the deprotection of the O-tBu group. acs.orgorganic-chemistry.org The main byproduct of the de-tert-butylation is isobutene. acs.org This method has demonstrated excellent chemoselectivity. For example, when applied to tert-butyl ethyl succinate, it selectively cleaves the tert-butyl ester to give monoethyl succinate as the sole product in 95% isolated yield. acs.orgnih.govacs.org The rate of deprotection generally follows the order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.orgacs.org

Transition Metal-Catalyzed Deprotection

Acid- and Base-Mediated Selective De-esterification

Traditional methods for tert-butyl ester cleavage often rely on strong Brønsted or Lewis acids. acs.org Reagents like trifluoroacetic acid (TFA) are commonly used, but their lack of selectivity can be a drawback in complex syntheses. Milder, more selective Lewis acids have been explored. For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) can chemoselectively hydrolyze tert-butyl esters. nih.govresearchgate.net A proposed mechanism involves the coordination of zinc to both oxygen atoms of the ester, followed by decomplexation with water and the evolution of isobutene. researchgate.net

Thermolytic cleavage using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as the solvent also provides a practical method to convert tert-butyl esters into the corresponding carboxylic acids in nearly quantitative yields. researchgate.netresearchgate.net Another approach involves using silica (B1680970) gel in refluxing toluene. researchgate.netresearchgate.net

Base-mediated de-esterification (saponification) is a common method for cleaving esters. However, tert-butyl esters are notably resistant to basic hydrolysis due to the steric hindrance around the carbonyl group. amelica.org While methyl, ethyl, and even isopropyl esters can be hydrolyzed effectively with systems like tert-butylamine/methanol/water, tert-butyl esters react very slowly. amelica.org This inherent stability to basic conditions allows for the selective hydrolysis of other ester types, such as methyl or ethyl esters, in the presence of a tert-butyl ester.

Chemoselectivity in Multi-functionalized Compounds

The true utility of a deprotection strategy lies in its chemoselectivity—the ability to cleave the target group without affecting other sensitive functionalities. In the context of mono-tert-butyl succinate derivatives, this is particularly relevant.

The radical-mediated deprotection using "magic blue" and triethylsilane is highly chemoselective. It allows for the deprotection of the tert-butyl ester in tert-butyl ethyl succinate while leaving the ethyl ester intact. acs.orgacs.org However, in substrates containing both a tert-butyl ester and an N-Boc group, the N-Boc group is cleaved more rapidly, likely due to activation by the adjacent carboxylic group. acs.orgacs.org

Conversely, the use of the Lewis acid ZnBr₂ allows for the selective deprotection of tert-butyl esters in the presence of certain other acid-labile protecting groups. nih.gov While N-Boc and N-trityl groups were found to be labile under these conditions, PhF (9-phenylfluoren-9-yl) protected amines were compatible, enabling the preparation of N-(PhF)amino acids from their tert-butyl esters in good yields. nih.govresearchgate.net The selectivity is attributed to the precoordination of ZnBr₂ to the PhF nitrogen prior to ester cleavage. researchgate.net

Table 2: Chemoselectivity in Deprotection of Multi-functionalized Substrates Click on the headers to sort the data.

| Substrate Type | Reagent/Catalyst | Selectivity Outcome | Reference |

|---|---|---|---|

| tert-Butyl Ethyl Succinate | "Magic Blue" / HSiEt₃ | Selective cleavage of tert-butyl ester over ethyl ester. | acs.orgacs.org |

| N-Boc-amino acid tert-butyl ester | "Magic Blue" / HSiEt₃ | N-Boc group is cleaved faster than the tert-butyl ester. | acs.orgacs.org |

| N-(PhF)amino acid tert-butyl ester | ZnBr₂ / DCM | Selective cleavage of tert-butyl ester; N-PhF group is stable. | nih.govresearchgate.net |

| N-Boc-amino acid tert-butyl ester | ZnBr₂ / DCM | Both N-Boc and tert-butyl ester groups are cleaved. | nih.govresearchgate.net |

Reactions Involving the Carboxylic Acid Moiety

The free carboxylic acid group in this compound is a handle for a variety of chemical transformations, allowing for chain extension and functionalization. libretexts.org A particularly useful method involves the generation of the dianion of this compound. researchgate.net This dianion can then act as a nucleophile, reacting with electrophiles such as alkyl halides to yield an alkylated product or with carbonyl compounds to form a condensation product. researchgate.net This approach provides a route to monosubstituted succinic acids with a predictable structure. researchgate.net

The carboxylic acid can also undergo standard transformations. For example, it can be activated and coupled with amines to form amides. This is demonstrated by its use in the preparation of molecules like tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate and N-succinyl-L,L-diaminopimelic acid. sigmaaldrich.com Such reactions typically proceed via the formation of a more reactive intermediate, such as an acyl chloride or through the use of peptide coupling reagents. libretexts.org

Formation of Anhydrides and Acid Chlorides

The carboxylic acid group of this compound and its derivatives can be readily converted into more reactive functional groups like acid chlorides and anhydrides, which serve as important intermediates for further synthesis.

The corresponding diacids of substituted mono-tert-butyl succinates can be dehydrated to form cyclic anhydrides. A common method involves refluxing the 2-alkylsuccinic acid with a dehydrating agent such as acetyl chloride, which produces the desired anhydride (B1165640) in excellent yields. researchgate.net This transformation is particularly useful as the anhydrides are key precursors for various synthetic applications. researchgate.net

For conversion to an acid chloride, the carboxylic acid of the monoester can be treated with thionyl chloride (SOCl₂). This standard procedure, analogous to the synthesis of ethyl succinyl chloride, involves reacting this compound with thionyl chloride, often with gentle heating, to produce 4-tert-butoxy-4-oxobutanoyl chloride. google.com This acid chloride is a highly reactive intermediate, primed for nucleophilic acyl substitution reactions.

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound is frequently employed in amidation and peptide coupling reactions. wikipedia.org It serves as a succinylating agent, introducing a four-carbon chain with a protected carboxylic acid terminus. For instance, it is used in the preparation of N-succinyl-L,L-diaminopimelic acid (SDAP) and tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate. dntb.gov.uaunacademy.comresearchgate.netsigmaaldrich.com

In peptide synthesis, the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another is a critical step. google.com this compound can be coupled to the N-terminus of a peptide or an amino acid. researchgate.net The reaction is typically facilitated by standard peptide coupling reagents, which activate the carboxylic acid group to facilitate the nucleophilic attack by the amine. The tert-butyl ester acts as a protecting group for the distal carboxyl group, which can be removed in a later step under acidic conditions if desired. google.com

Enolate Chemistry and Alkylation Reactions

The carbon atom alpha to the ester group in this compound can be deprotonated to form an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds through alkylation. researchgate.net

Generation and Reactivity of the Succinate Dianion

A key strategy in the use of this compound involves the generation of a dianion. researchgate.netmdpi.com Treatment of the monoester with two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (B95107) (THF) results in the deprotonation of both the carboxylic acid and the α-carbon. researchgate.net The choice of the tert-butyl ester is advantageous as it enhances solubility in these solvents and reduces the likelihood of self-condensation compared to smaller methyl or ethyl esters. researchgate.net

This cleanly produced dianion is a potent nucleophile that readily reacts with various electrophiles, particularly alkyl halides. researchgate.net This alkylation occurs specifically at the α-carbon, providing a general and straightforward method for synthesizing a wide range of monosubstituted succinate derivatives. researchgate.net The resulting alkylated mono-tert-butyl esters can then be easily hydrolyzed to the corresponding dicarboxylic acids using trifluoroacetic acid (TFA). researchgate.net

The table below summarizes the results of alkylating the dianion of this compound with various alkyl halides.

| Alkyl Halide (R-X) | Product (3) | Yield (%) |

| Iodomethane | 3a (R=Me) | 65 |

| Iodoethane | 3b (R=Et) | 72 |

| 1-Iodopropane | 3c (R=n-Pr) | 68 |

| 1-Iodobutane | 3d (R=n-Bu) | 70 |

| Allyl bromide | 3e (R=allyl) | 64 |

| Benzyl bromide | 3f (R=Bn) | 48 |

| Iodocyclohexane | 3g (R=c-Hex) | 55 |

| Data sourced from Bergmeier, S. C., & Ismail, K. A. (2000). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Synthesis, 2000(10), 1369–1371. researchgate.net |

Stereochemical Control in Alkylation Reactions

Achieving stereocontrol in the alkylation of succinates is crucial for the synthesis of chiral molecules and natural products. One effective method involves the use of chiral auxiliaries. For example, this compound can be attached to a chiral oxazolidinone. researcher.life Subsequent alkylation of the resulting imide occurs in a highly regio- and stereoselective manner at the carbon alpha to the imide functionality. researcher.life

In a documented synthesis, an N-acyloxazolidinone was asymmetrically alkylated using tert-butyl bromoacetate (B1195939) in the presence of LDA to produce a chiral succinate derivative. solubilityofthings.com After the chiral auxiliary directs the stereochemistry of the alkylation, it can be removed to yield the enantiomerically enriched substituted succinic acid mono-tert-butyl ester. solubilityofthings.com Furthermore, stereochemistry can be manipulated post-alkylation; for instance, epimerization of an existing stereocenter can be achieved by treatment with LDA and a Lewis acid like diethylaluminum chloride (Et₂AlCl) to furnish the desired diastereomer. solubilityofthings.com The use of chiral organoiron complexes has also been explored to direct the stereochemistry of such reactions. masterorganicchemistry.com

Application in Stobbe Condensation and Related Reactions

The Stobbe condensation is a base-catalyzed reaction that forms a carbon-carbon bond between a dialkyl succinate and a ketone or aldehyde. wikipedia.orgunacademy.com The reaction is characteristic of succinic esters and typically employs a strong base like potassium tert-butoxide or sodium ethoxide. wikipedia.orgunacademy.com

While this compound is not the typical nucleophilic starting material in this reaction, the Stobbe condensation is highly relevant as it produces alkylidene succinic acids or their monoesters as the primary product. wikipedia.org The mechanism involves the formation of a γ-lactone intermediate, which then undergoes base-induced ring-opening to yield the final product. wikipedia.org Therefore, the Stobbe condensation represents a powerful synthetic route to various substituted succinic acid monoesters, which are structurally related to this compound and can be key intermediates in the synthesis of pharmaceuticals and other complex molecules. wikipedia.orgresearchgate.net

Intramolecular Cyclization and Rearrangement Studies

Substituted derivatives of this compound can undergo intramolecular reactions to form cyclic compounds. The specific outcome is dependent on the substrate and reaction conditions. For example, succinic acid itself can undergo intramolecular dehydration at high temperatures over catalysts like rhenium oxide (ReOₓ) to form the five-membered ring lactone, γ-butyrolactone (GBL).

A related and powerful cyclization is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. While typically used with diesters, derivatives of dicarboxylic acid monoesters can also be employed in similar intramolecular cyclizations to generate cyclic structures, such as tetramic acids.

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are also possible for succinate derivatives, particularly under conditions that form carbocation intermediates. Although no specific named rearrangements are widely reported for this compound itself, substituted succinates can potentially undergo 1,2- or 1,3-shifts if a carbocation is generated on the carbon backbone. Evidence from related systems, such as the rearrangement of steroid-based succinate monoesters, supports the possibility of such structural reorganizations. google.com

Applications of Mono Tert Butyl Succinate As a Synthetic Building Block and Intermediate

In Complex Organic Synthesis

The strategic placement of a tert-butyl protecting group on one of the carboxylic acid functionalities of succinic acid makes mono-tert-butyl succinate (B1194679) an invaluable asset in multi-step synthetic sequences. The tert-butyl group is known for its stability under a variety of reaction conditions, yet it can be selectively removed when necessary, often under acidic conditions. acs.orgacs.org This differential reactivity allows for the sequential elaboration of either end of the succinate backbone, a critical feature in the assembly of intricate organic molecules.

Precursor for Active Pharmaceutical Ingredients (APIs)

Mono-tert-butyl succinate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com Its structure provides a four-carbon chain that can be readily incorporated into larger drug scaffolds. The pharmaceutical industry utilizes this compound in the development of new medications due to its role in facilitating reactions that require stable and non-volatile solvents, which can improve reaction yields and efficiency. chemimpex.com For instance, it is used in the preparation of tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate, a building block for more complex pharmaceutical agents. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The ability to introduce a protected carboxylate group is a common strategy in medicinal chemistry to enhance the solubility, stability, or pharmacokinetic properties of a drug candidate.

Construction of Peptides and Amino Acid Derivatives

The synthesis of peptides and modified amino acids is a cornerstone of drug discovery and chemical biology. This compound plays a significant role in this field by providing a means to introduce a succinyl moiety onto amino groups, a modification that can alter the biological activity and properties of peptides and proteins.

Fluorinated β-amino acids are of great interest in pharmaceutical development as they can confer unique properties to peptides, such as increased metabolic stability and altered conformational preferences. researchgate.net this compound is employed as a reagent in the synthesis of these valuable building blocks. lookchem.comchemicalbook.com The synthesis often involves the reaction of the succinate derivative to construct the carbon backbone of the amino acid, with the fluorine atom being introduced through various fluorinating agents. researchgate.netmdpi.com The tert-butyl ester protects one of the carboxylic acid groups while the other is free to participate in subsequent chemical transformations necessary to build the final amino acid structure.

Post-translational modifications of histones are critical for regulating gene expression. One such modification is succinylation, the addition of a succinyl group to lysine (B10760008) residues. To study the biological consequences of this modification, researchers require synthetic histone peptides containing site-specifically succinylated lysines. This compound is a key reagent for this purpose. nih.gov It is used to prepare N-(9-fluorenyl)methoxycarbonyl-Lys(this compound)-OH, which can then be incorporated into histone peptides during solid-phase peptide synthesis (SPPS). nih.govnih.gov For example, it has been used in the preparation of H3K9TSu, a histone H3 peptide with a thiosuccinylated lysine at position 9. sigmaaldrich.comsigmaaldrich.com The use of this compound allows for the precise installation of the succinyl group, enabling detailed investigations into the role of histone succinylation in chromatin dynamics and epigenetic signaling. nih.gov

Synthesis of Fluorinated β-Amino Acids

Role in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. This compound has proven to be a useful tool in this demanding field, particularly for the stereoselective construction of carbon frameworks.

The ability to control the three-dimensional arrangement of atoms is paramount in natural product synthesis. The dianion of tert-butyl succinate can be prepared and subsequently alkylated, providing a method for the creation of monosubstituted succinic acids. researchgate.net This approach allows for the stereoselective introduction of a four-carbon unit, which can be a critical step in building up the complex carbon skeleton of a natural product. For example, chiral oxazolidinones have been alkylated with bromoacetates, and subsequent removal of the chiral auxiliary provides α-alkylated succinates with high stereoselectivity. researchgate.net This methodology has been applied in the synthesis of various natural products and their analogues, demonstrating the utility of this compound derivatives in constructing stereochemically defined carbon frameworks.

Fragment Coupling Strategies

The distinct reactivity of its two carboxyl groups is central to its use in fragment coupling strategies. The free carboxylic acid can readily participate in standard coupling reactions, such as amide or ester bond formation, while the tert-butyl ester group remains intact, protecting the second carboxyl functionality. This protected end can be deprotected later under specific acidic conditions to reveal a new reactive site for subsequent transformations. thieme-connect.com

This strategy is particularly useful in multi-step syntheses where sequential coupling is required. A notable application is in the synthesis of specialized amino acid derivatives and peptide-based structures. For instance, this compound is a key reagent in the preparation of N-succinyl-L,L-diaminopimelic acid (SDAP). sigmaaldrich.comrsc.org In this synthesis, the free carboxylic acid of this compound is coupled to an amino group of a protected diaminopimelic acid derivative using a standard coupling agent like HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate). rsc.org The tert-butyl group prevents the second carboxyl group from interfering, ensuring that a single, predictable product is formed. researchgate.net Subsequent removal of the tert-butyl and other protecting groups yields the final SDAP molecule.

Another documented fragment coupling application is the alkylation of the dianion of this compound. thieme-connect.comresearchgate.net By treating the monoester with a strong base like lithium diisopropylamide (LDA), a dianion is formed, which can then be alkylated with various alkyl halides to introduce a substituent at the carbon adjacent to the ester. This method provides a reliable route to a range of monosubstituted succinic acids after deprotection. thieme-connect.com

| Coupling Strategy | Reactants | Key Feature | Product Class |

| Amide Bond Formation | This compound, Protected Amine, Coupling Agent (e.g., HBTU) | Selective reaction at the free carboxylic acid. | Succinylated peptides/amino acids (e.g., SDAP) rsc.org |

| Alkylation | Dianion of this compound, Alkyl Halide | Formation of a new C-C bond alpha to the ester. | Monosubstituted succinic acids thieme-connect.com |

Development of Advanced Materials

The compound serves as a fundamental component in polymer chemistry, contributing to the creation of materials with tailored properties, including biodegradability and specialized functionalities.

Synthesis of Biodegradable Polymers and Oligomers

This compound is recognized for its potential in the synthesis of biodegradable polymers, particularly polyesters and their derivatives. chemimpex.comchemimpex.com The most prominent polymer in this class is poly(butylene succinate) (PBS), an aliphatic polyester (B1180765) known for its excellent biodegradability and biocompatibility. nih.govmdpi.com While PBS is typically synthesized via polycondensation of succinic acid and 1,4-butanediol (B3395766), the use of protected monomers like this compound is crucial for creating well-defined oligomers with controlled molecular weights and end-group functionalities. nih.govacs.org

The tert-butyl protecting group allows for a stepwise or block-wise synthesis approach. This control is essential for producing discrete oligo(butylene succinate)s (OBS) that can serve as macromonomers. acs.org These well-defined oligomers can then be polymerized further to create high-molecular-weight block copolymers with periodic structures and specific properties, such as tailored degradation rates or thermal characteristics. acs.orgmdpi.com For example, oligoesters with an average molecular weight of 5–8 × 10³ g/mol have been synthesized to act as macro-initiators for subsequent polymerization reactions. mdpi.com This precise control over polymer architecture is a key advantage in designing advanced biodegradable materials for biomedical or sustainable packaging applications. chemimpex.comfraunhofer.demdpi.com

| Succinate-Based Polymer | Typical Monomers | Key Property |

| Poly(butylene succinate) (PBS) | Succinic acid, 1,4-butanediol | Biodegradable, Thermoplastic nih.gov |

| Poly(ethylene succinate) (PES) | Succinic acid, Ethylene glycol | Biodegradable Polyester mdpi.com |

| Poly(butylene succinate-co-adipate) (PBSA) | Succinic acid, Adipic acid, 1,4-butanediol | Increased Flexibility mdpi.com |

| Poly(ester amide)s | Succinate esters, Diols, Diamines | Improved Thermal/Mechanical Properties fraunhofer.de |

Role in Polymerization Initiators or Modifiers

This compound is not only a building block for the polymer backbone but also plays a role in initiating polymerization. It can be used as a precursor to synthesize specialized polymerization initiators. lookchem.com A significant example is its use in creating initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

In one study, this compound was used to prepare an N-hydroxysuccinimide (NHS) ester-functionalized initiator. amazonaws.com The synthesis involved coupling this compound with a hydroxyl-functional bromo-isobutyrate molecule. This custom initiator was then used to initiate the ATRP of oligo(ethylene oxide) methacrylate (B99206) from the surface of bovine serum albumin (BSA), a protein. amazonaws.com This process, known as "grafting from," allows for the creation of protein-polymer conjugates, a class of advanced biomaterials. The this compound component essentially acts as a linker that connects the initiating site to the NHS ester, which is used to anchor the entire initiator molecule to the protein.

| Component | Function in Initiator Synthesis | Reference |

| This compound | Provides a carboxyl group for linking to the initiator core. | amazonaws.com |

| Hydroxyl-EBiB (2-hydroxyethyl 2-bromoisobutyrate) | Core of the ATRP initiator. | amazonaws.com |

| EDC-HCl / DMAP | Coupling agents for ester formation. | amazonaws.com |

| N-Hydroxysuccinimide (NHS) | Creates an active ester for protein conjugation. | amazonaws.com |

Research in Chemical Biology and Enzymology

The compound and its derivatives are valuable tools for investigating biological systems, serving as enzyme inhibitors and as precursors for probes that target specific biochemical pathways.

Investigations as Enzyme Inhibitors (e.g., α-chymotrypsin)

This compound has been identified as an inhibitor of α-chymotrypsin, a serine protease enzyme involved in digestion. lookchem.com The inhibitory action is likely influenced by the structure of the molecule. The bulky and hydrophobic tert-butyl group can fit into the hydrophobic binding pocket of the chymotrypsin (B1334515) active site, which typically recognizes large hydrophobic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net By occupying this pocket, the compound can block substrate access and inhibit the enzyme's catalytic activity.

Furthermore, derivatives synthesized from this compound have been shown to inhibit other enzymes. For instance, N-succinyl-L,L-diaminopimelic acid (SDAP), which is prepared using this compound, is an inhibitor of the bacterial enzyme DapE. rsc.org This demonstrates that the succinyl moiety, introduced via the this compound reagent, is a key structural element for achieving enzyme inhibition in different biological targets.

Synthesis of Probes for Biochemical Pathways

Perhaps one of the most sophisticated applications of this compound is in the synthesis of chemical probes to study and modulate biochemical pathways. These probes are often modified molecules, such as peptides or inhibitors, designed to interact with specific biological targets.

This compound is instrumental in preparing thiosuccinylated peptides. sigmaaldrich.comsigmaaldrich.com A prominent example is the synthesis of H3K9TSu, a histone H3 peptide containing a thiosuccinylated lysine at position 9. sigmaaldrich.comsigmaaldrich.com Histone modifications are a cornerstone of epigenetic regulation. Synthetic peptides like H3K9TSu serve as powerful probes to study the enzymes that regulate these marks, such as sirtuin deacetylases. Specifically, thiosuccinyl peptides have been developed as selective inhibitors for Sirt5, a sirtuin enzyme involved in metabolic regulation. chemsrc.com

Similarly, the synthesis of SDAP from this compound provides a probe for the bacterial lysine biosynthesis pathway. rsc.org The target enzyme, DapE, is essential for the growth of many bacteria. SDAP, as an inhibitor, can be used to study the function of this enzyme and its role in bacterial viability. rsc.org These applications highlight the role of this compound as a foundational reagent for creating precision tools for chemical biology research.

| Probe Synthesized Using this compound | Biochemical Target | Pathway Investigated |

| H3K9TSu (Histone H3 Lysine 9 Thiosuccinyl peptide) | Sirtuin 5 (Sirt5) | Histone deacylation, Metabolic regulation sigmaaldrich.comchemsrc.com |

| N-succinyl-L,L-diaminopimelic acid (SDAP) | DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) | Bacterial Lysine Biosynthesis rsc.org |

Utility as a Solvent or Reaction Facilitator in Research

This compound, a mono-ester of succinic acid, demonstrates notable utility in research settings not only as a crucial synthetic intermediate but also as an effective solvent and reaction facilitator. chemimpex.com Its unique molecular structure, featuring both a hydrophilic carboxylic acid group and a bulky, lipophilic tert-butyl ester group, imparts properties that can be advantageous in various chemical transformations. This dual character allows it to influence the reaction environment, often leading to improved outcomes in terms of solubility, efficiency, and yield. chemimpex.com

The presence of the tert-butyl group creates a non-polar, sterically hindered environment, which can be effective in solubilizing non-polar or poorly soluble organic compounds. Simultaneously, the carboxylic acid moiety can engage in hydrogen bonding and other polar interactions, aiding in the dissolution of more polar species. This amphiphilic nature makes it a versatile solvent for a range of reactants that may exhibit poor solubility in more conventional solvents. chemimpex.com

Beyond simply dissolving reactants, this compound can act as a reaction facilitator. It is particularly noted for its role in reactions that benefit from a stable and non-volatile solvent. chemimpex.com Its relatively high boiling point (92 °C at 1.5 mmHg) allows for reactions to be conducted at elevated temperatures without significant loss of the solvent, which can be crucial for driving slow reactions to completion and improving yields. chemimpex.comsigmaaldrich.com

Research has shown its application in various synthetic procedures. For instance, it is utilized in the preparation of complex molecules where reactant solubility is a limiting factor. One notable application is in the synthesis of N-succinyl-L,L-diaminopimelic acid (SDAP), a key intermediate in bacterial cell wall biosynthesis. sigmaaldrich.comsigmaaldrich.com It has also been employed in the synthesis of histone H3 lysine 9 thiosuccinyl (H3K9TSu) peptides and tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate, highlighting its role in facilitating specific coupling and modification reactions in complex molecular architectures. sigmaaldrich.comsigmaaldrich.com

Furthermore, this compound has been used in the modification of cyclophane derivatives. In one study, it was used in the condensation reaction with tetraaza[6.1.6.1]paracyclophane in the presence of dicyclohexylcarbodiimide (B1669883) (DCC), demonstrating its compatibility and utility in complex, multi-step organic syntheses. nii.ac.jp The esterification of the C1 hydroxy group of other complex molecules has also been achieved using this compound, further underscoring its role as a versatile reagent and reaction facilitator. harvard.edu

The following table summarizes the key physical properties of this compound that contribute to its function as a solvent and reaction facilitator.

| Property | Value | Significance in Laboratory Applications |

| Molecular Formula | C₈H₁₄O₄ | Provides a balance of polar and non-polar characteristics. sigmaaldrich.com |

| Molecular Weight | 174.19 g/mol | Influences its physical properties like boiling and melting points. sigmaaldrich.com |

| Melting Point | 51-54 °C | Allows for its use in a liquid state at moderately elevated temperatures. sigmaaldrich.com |

| Boiling Point | 92 °C / 1.5 mmHg | Its low volatility under vacuum makes it a stable reaction medium at higher temperatures. chemimpex.com |

| Appearance | White to yellow solid | Indicates its purity and state at room temperature. chemimpex.com |

The use of this compound as a reaction facilitator is an area of ongoing research, with its potential to improve the efficiency and feasibility of challenging synthetic transformations continuing to be explored. Its ability to enhance solubility and provide a stable reaction environment makes it a valuable tool in the arsenal (B13267) of synthetic chemists.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation in Synthetic Research

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules like mono-tert-butyl succinate (B1194679). These techniques probe the interaction of molecules with electromagnetic radiation to reveal detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural confirmation and purity assessment of organic compounds. researchgate.netwdh.ac.id It provides detailed information about the chemical environment of individual atoms within a molecule. For mono-tert-butyl succinate, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are routinely used.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The tert-butyl group, with its nine equivalent protons, characteristically produces a sharp, intense singlet peak. nih.gov The four protons of the succinate backbone typically appear as a multiplet or two distinct signals, reflecting their different chemical environments. A broad singlet is also observed for the carboxylic acid proton.

One study reported the ¹H NMR spectrum of this compound in DMSO-d₆, showing a broad singlet at 12.13 ppm for the carboxylic acid proton, a singlet at 2.38 ppm for the four succinate protons, and a singlet at 1.39 ppm for the nine tert-butyl protons. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

In the same study using DMSO-d₆ as the solvent, the ¹³C NMR spectrum of this compound exhibited signals at 173.67 ppm and 171.88 ppm for the two carbonyl carbons, 80.08 ppm for the quaternary carbon of the tert-butyl group, and signals at 30.24 ppm, 29.10 ppm, and 27.31 ppm for the other carbons in the molecule. mdpi.com

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | DMSO-d₆ | 12.13 | brs | -COOH | mdpi.com |

| ¹H | DMSO-d₆ | 2.38 | s | -CH₂CH₂- | mdpi.com |

| ¹H | DMSO-d₆ | 1.39 | s | -C(CH₃)₃ | mdpi.com |

| ¹³C | DMSO-d₆ | 173.67 | s | Carbonyl C | mdpi.com |

| ¹³C | DMSO-d₆ | 171.88 | s | Carbonyl C | mdpi.com |

| ¹³C | DMSO-d₆ | 80.08 | s | -C (CH₃)₃ | mdpi.com |

| ¹³C | DMSO-d₆ | 30.24 | s | Methylene/Methyl C | mdpi.com |

| ¹³C | DMSO-d₆ | 29.10 | s | Methylene/Methyl C | mdpi.com |

| ¹³C | DMSO-d₆ | 27.31 | s | Methylene/Methyl C | mdpi.com |

brs = broad singlet, s = singlet

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. free.fr It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. free.fruni-saarland.de For this compound, with a molecular weight of 174.19 g/mol , mass spectrometry confirms the successful synthesis of the target molecule. synquestlabs.com

Soft ionization techniques like Electrospray Ionization (ESI) are often employed to generate the molecular ion with minimal fragmentation. mdpi.com In some cases, the observation of a sodium adduct ([M+Na]⁺) is reported. rsc.org The fragmentation pattern, if induced, can further corroborate the structure by showing characteristic losses, such as the loss of the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, making them vital for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. lgcstandards.com It separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. By analyzing the resulting chromatogram, the presence and relative abundance of impurities can be determined. For this compound, HPLC can be used to ensure the absence of starting materials, such as succinic anhydride (B1165640) and tert-butanol (B103910), as well as any side products. Purity levels are often assessed using this method. rsc.org

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. chemimpex.com When coupled with a mass spectrometer (GC-MS), it becomes an invaluable tool for both separation and identification. chemrxiv.orgresearchgate.net GC analysis can be used to assess the purity of this compound, often achieving high levels of accuracy. chemimpex.com GC-MS can confirm the absence of byproducts like the di-ester.

Interactive Data Table: Purity Assessment of this compound

| Analytical Technique | Purity Level | Reference |

| Gas Chromatography (GC) | ≥ 99% | chemimpex.com |

| High-Performance Liquid Chromatography (HPLC) | >95% |

Column chromatography is a fundamental purification technique in synthetic research. chemrxiv.org It involves packing a stationary phase, typically silica (B1680970) gel, into a column and passing a solution of the crude product through it. nih.gov By using an appropriate solvent system (eluent), the components of the mixture are separated based on their different affinities for the stationary phase. For this compound, column chromatography is an effective method for isolating the desired product from unreacted starting materials and byproducts. mdpi.comrsc.org The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). chemrxiv.org

Gas Chromatography (GC)

Other Advanced Characterization Techniques (e.g., X-ray Crystallography if applicable)

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a non-destructive analytical technique used to identify crystalline phases and to determine the degree of crystallinity of a solid sample. When applied to a crystalline powder, the X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern for a specific crystalline structure. This pattern is a fingerprint of the crystalline solid and can be used to identify different polymorphic forms of a substance. google.com

For instance, in the study of Ribociclib mono succinate, a related succinate salt, PXRD was used to characterize and distinguish between its different crystalline polymorphic forms, designated as Form-SRS-I and Form-SRS-II. google.com Each form exhibited a distinct set of diffraction peaks at specific 2θ angles, confirming their different crystal structures. google.com

Table 1: Illustrative PXRD Peak Positions for Different Polymorphs of a Succinate Derivative (Data based on Ribociclib mono succinate). google.com

| Polymorph | Characteristic 2θ° Peaks |

|---|---|

| Form-SRS-I | 4.8, 10.7, 13.5, 14.2, 16.2, 18.0, 19.2, 20.9, 22.7, 23.1, 24.4, 25.4, 26.2, 26.7, 28.4 |

Should this compound exist in different crystalline forms, PXRD would be an essential tool for their identification and characterization.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the melting point, glass transition temperature, and heat of fusion of a material. google.comnih.gov

In the context of succinate derivatives, DSC provides valuable information on their thermal properties. For example, the different polymorphic forms of Ribociclib mono succinate were shown to have distinct endothermic peaks in their DSC thermograms, corresponding to their melting points. google.com Form-SRS-I exhibited an endothermic peak between 175 to 185°C, while Form-SRS-II showed a peak in the range of 198 to 208°C. google.com This data is critical for understanding the stability and processing parameters of the different solid forms. For this compound, which has a reported melting point of 51-54°C, DSC would be used to confirm this transition and to detect any other thermal events, such as decomposition or phase changes. sigmaaldrich.com

Table 2: Illustrative Thermal Properties of Succinate Derivative Polymorphs via DSC (Data based on Ribociclib mono succinate). google.com

| Polymorph | Melting Point Range (°C) |

|---|---|

| Form-SRS-I | 175 - 185 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and composition of a material. TGA can provide information on decomposition temperatures, absorbed moisture content, and the levels of residual solvents.

For a compound like this compound, TGA would be employed to determine its decomposition temperature and to ensure the absence of volatile impurities. The analysis of related succinate compounds often includes TGA to provide a complete profile of their thermal behavior. google.com

These advanced analytical techniques, often used in conjunction, provide a comprehensive understanding of the solid-state properties of this compound, which is essential for its development and application in various scientific and industrial fields.

Computational and Theoretical Studies on Mono Tert Butyl Succinate

Quantum Chemical Calculations for Conformational Analysis

The flexibility of the four-carbon backbone of succinic acid and its esters, including mono-tert-butyl succinate (B1194679), gives rise to several possible conformations. The two primary conformers are the trans (anti) and gauche forms, defined by the dihedral angle of the central C-C bond.

Quantum chemical calculations on succinic acid have consistently shown that the gauche conformation is energetically favored over the trans conformation in the gas phase. This preference is a result of a balance between steric hindrance and stabilizing intramolecular interactions. While the bulky tert-butyl group in mono-tert-butyl succinate introduces significant steric demand, the fundamental principles governing the conformational preference of the succinate chain are expected to remain similar.

Studies on succinic acid have employed various levels of theory, including Density Functional Theory (DFT), to analyze the potential energy surface. For the parent acid, the twisted gauche conformer is found to be more stable than the planar trans conformer. The energy difference is typically small, on the order of a few kJ/mol, with a rotational barrier between the conformers. It is reasonable to infer that this compound also exhibits a preference for a gauche-like conformation of its backbone, although the precise dihedral angles and energy differences would be modulated by the presence of the tert-butyl group.

Table 1: Calculated Relative Energies of Succinic Acid Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kJ/mol) | Method |

|---|---|---|---|

| gauche | ~60-70° | 0 (most stable) | DFT/B3LYP |

Note: The data in this table is based on computational studies of succinic acid and serves as an illustrative example. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Elucidation using Computational Methods

This compound is frequently used as a reagent in organic synthesis, particularly in acylation reactions to introduce a succinyl linker. Computational methods can be employed to elucidate the mechanisms of these reactions, providing detailed information about transition states and reaction pathways.

A common application of this compound is in amide bond formation, where its carboxylic acid group is coupled with an amine. The reaction is typically facilitated by a coupling agent. Computational studies of such acylation reactions can model the step-wise process, including the activation of the carboxylic acid, the formation of the tetrahedral intermediate, and the final collapse to the amide product. While specific mechanistic studies for reactions involving this compound are not readily found, the general mechanisms of amide bond formation are well-studied computationally. These studies can provide a framework for understanding the reactivity of this compound.

For example, in a typical carbodiimide-mediated coupling, DFT calculations could be used to determine the energy barriers for the formation of the O-acylisourea intermediate and its subsequent reaction with an amine. The steric bulk of the tert-butyl group would likely influence the energetics of the transition states, potentially affecting reaction rates and yields.

Prediction of Reactivity and Selectivity

Computational chemistry can predict the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, which possesses two distinct functional groups (a carboxylic acid and a tert-butyl ester), these predictions are particularly valuable.

Methods like DFT can be used to calculate various molecular properties that correlate with reactivity:

Atomic Charges: The distribution of partial charges across the molecule can identify the most electrophilic and nucleophilic sites. In this compound, the carbonyl carbon of the carboxylic acid is expected to be more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl carbon.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is typically localized on the most electrophilic part of the molecule, indicating where a nucleophile would attack. The HOMO indicates the site most likely to donate electrons. For this compound, the LUMO is expected to have significant contributions from the carboxylic acid group.

These computational insights can help in designing reactions and predicting their outcomes. For instance, in a reaction with a molecule containing multiple nucleophilic sites, FMO analysis could help predict which site would preferentially react with the carboxylic acid of this compound.

Molecular Modeling in Drug Design and Material Science Applications (where this compound is a fragment)

The succinate mono-tert-butyl ester moiety is a common building block in the design of more complex molecules, such as prodrugs, linkers in antibody-drug conjugates (ADCs), and functional materials.

In material science , this compound can be incorporated into polymers and other materials. For instance, it has been used in the synthesis of initiators for atom transfer radical polymerization (ATRP), a method for creating well-defined polymers. google.com Molecular modeling can help in understanding how the inclusion of this fragment affects the properties of the resulting polymer, such as its solubility, thermal stability, and self-assembly behavior.

In one instance, this compound was identified as a "decoy molecule" that could modulate the catalytic activity and selectivity of a P450 enzyme. nih.gov While its precise binding mode was not fully elucidated, this highlights a potential application where computational modeling could be instrumental in understanding and optimizing the interaction between the succinate fragment and a protein's active site. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Syntheses

The traditional synthesis of mono-tert-butyl succinate (B1194679) involves the reaction of succinic anhydride (B1165640) with tert-butanol (B103910). thieme-connect.com While effective, current research is focused on developing greener and more atom-economical alternatives to minimize environmental impact and improve efficiency.

One of the most promising trends is the adoption of biocatalysis. The use of enzymes, particularly lipases, to catalyze the esterification of succinic anhydride is gaining significant attention. rsc.orgnih.gov Biocatalytic processes offer several advantages, including high selectivity, the use of mild reaction conditions (ambient temperature and pressure), and a reduction in hazardous waste, aligning with the principles of green chemistry. acs.org For example, lipase-catalyzed synthesis of succinate esters can achieve high yields in polar aprotic solvents like DMSO, overcoming the polarity differences between the reactants. rsc.org Research in this area aims to discover more robust enzymes and optimize reaction conditions for industrial-scale production. nih.gov

Organocatalysis represents another sustainable pathway, utilizing small organic molecules to catalyze the esterification. rsc.org This approach avoids the use of potentially toxic and expensive metal-based catalysts. Furthermore, efforts are being in developing syntheses that are not only sustainable but also atom-economical, maximizing the incorporation of reactant atoms into the final product. An example of an atom-economical reaction is the catalytic hydrogenation of tetrasubstituted olefins to produce chiral succinate derivatives, which introduces two stereocenters in a single, efficient step. Research into deprotection methods also contributes to sustainability; for instance, a catalytic protocol using the tris-4-bromophenylamminium radical cation (known as magic blue) allows for the mild and selective removal of the tert-butyl group, producing isobutene as the main byproduct, which is a more environmentally benign outcome than those from harsher methods. acs.org

| Synthesis Strategy | Catalyst Type | Key Advantages | Research Focus |

| Biocatalysis | Lipases, Esterases | High selectivity, mild conditions, reduced waste. rsc.orgacs.org | Enzyme discovery, process optimization, scalability. nih.gov |

| Organocatalysis | Small Organic Molecules | Avoids heavy metals, environmentally benign. rsc.org | Development of new organocatalysts, improving efficiency. |

| Atom-Economical Methods | Transition Metal Complexes | High efficiency, creation of complex stereochemistry. | Asymmetric hydrogenation, minimizing byproducts. |

Exploration of Novel Catalytic Transformations

Mono-tert-butyl succinate is not just a target for synthesis but also a valuable starting material for novel catalytic transformations. A significant area of research involves its use as a precursor for generating monosubstituted succinic acids. thieme-connect.com By treating this compound with a strong base like lithium diisopropylamide (LDA), a dianion is formed which can then be alkylated with various alkyl halides. thieme-connect.com This method provides a general and straightforward route to a wide range of succinic acid derivatives, which are themselves important intermediates in organic synthesis. thieme-connect.comresearchgate.net

The development of new catalytic systems for both the synthesis and modification of this compound is a key trend. Heterogeneous catalysts, such as 12-tungstophosphoric acid (TPA) supported on mesoporous materials like MCM-41, have shown high activity for the diesterification of succinic acid under mild, solvent-free conditions. tandfonline.com These solid acid catalysts are promising for industrial applications due to their high yield, ease of separation, and potential for recyclability without significant loss of activity. tandfonline.com

Furthermore, innovative catalytic methods are being explored for the selective cleavage of the tert-butyl ester group. A notable advancement is the use of a triarylamminium radical cation catalyst, which facilitates the deprotection of the tert-butyl group under exceptionally mild, metal-free conditions. acs.org This chemoselective transformation can, for instance, selectively cleave the tert-butyl ester in a molecule like tert-butyl ethyl succinate to yield mono-ethyl succinate with high efficiency, demonstrating its utility for complex molecule synthesis. acs.org

Expansion of Applications in Functional Materials and Advanced Therapeutics

The unique structure of this compound makes it a valuable building block for a new generation of functional materials and advanced therapeutics.